molecular formula C36H61NO6 B11829309 (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate

(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate

Cat. No.: B11829309
M. Wt: 603.9 g/mol
InChI Key: OJLWPHDMIJXMRN-GATIUNJXSA-N
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Description

(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a combination of cyclopenta[a]phenanthrene and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of tert-butyl groups, and the coupling of the aminosuccinate moiety. The reaction conditions typically require the use of strong bases, protecting groups, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The process would also need to adhere to strict regulatory standards to ensure the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

    Hydrolysis: The cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be used to study the effects of specific structural features on biological activity. Its multiple chiral centers and functional groups provide opportunities to explore stereochemistry and its impact on molecular interactions.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties. Its complex structure could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications, such as in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopenta[a]phenanthrene derivatives or compounds with multiple chiral centers and tert-butyl groups. Examples could include:

Uniqueness

What sets (S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-(®-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate apart is its specific combination of functional groups and stereochemistry. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C36H61NO6

Molecular Weight

603.9 g/mol

IUPAC Name

4-O-tert-butyl 1-O-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (2S)-2-aminobutanedioate

InChI

InChI=1S/C36H61NO6/c1-22(10-15-30(38)42-33(2,3)4)26-13-14-27-25-12-11-23-20-24(16-18-35(23,8)28(25)17-19-36(26,27)9)41-32(40)29(37)21-31(39)43-34(5,6)7/h22-29H,10-21,37H2,1-9H3/t22-,23-,24-,25+,26-,27+,28+,29+,35+,36-/m1/s1

InChI Key

OJLWPHDMIJXMRN-GATIUNJXSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)OC(C)(C)C)N)C)C

Canonical SMILES

CC(CCC(=O)OC(C)(C)C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)OC(C)(C)C)N)C)C

Origin of Product

United States

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